1-benzoyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Lipophilicity Drug-likeness Physicochemical profiling

1-Benzoyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine (CAS 1058232-58-8) is a synthetic triazolo[4,5-d]pyrimidine derivative featuring a piperazine linker between a 3-ethyl-triazolopyrimidine core and a benzoyl moiety. The triazolo[4,5-d]pyrimidine scaffold is a validated privileged structure in kinase inhibitor drug discovery, with demonstrated activity against GCN2 (general control nonderepressible 2 kinase), CDK2, and other therapeutically relevant kinases.

Molecular Formula C17H19N7O
Molecular Weight 337.387
CAS No. 1058232-58-8
Cat. No. B2622423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzoyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
CAS1058232-58-8
Molecular FormulaC17H19N7O
Molecular Weight337.387
Structural Identifiers
SMILESCCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4)N=N1
InChIInChI=1S/C17H19N7O/c1-2-24-16-14(20-21-24)15(18-12-19-16)22-8-10-23(11-9-22)17(25)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3
InChIKeyGDEZVGHRCMSHHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzoyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine (CAS 1058232-58-8): Physicochemical Identity & Scaffold Context for Research Procurement


1-Benzoyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine (CAS 1058232-58-8) is a synthetic triazolo[4,5-d]pyrimidine derivative featuring a piperazine linker between a 3-ethyl-triazolopyrimidine core and a benzoyl moiety [1]. The triazolo[4,5-d]pyrimidine scaffold is a validated privileged structure in kinase inhibitor drug discovery, with demonstrated activity against GCN2 (general control nonderepressible 2 kinase), CDK2, and other therapeutically relevant kinases [2]. This compound serves as a research chemical and synthetic building block for structure-activity relationship (SAR) exploration in medicinal chemistry programs targeting cancer and stress-response kinases.

Why 1-Benzoyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine Cannot Be Interchanged with Other Triazolopyrimidine Analogs in Research


Even minor structural perturbations on the triazolo[4,5-d]pyrimidine scaffold produce substantial shifts in kinase selectivity, physicochemical properties, and cellular permeability [1]. The N3-ethyl substituent and unsubstituted benzoyl group of CAS 1058232-58-8 confer a specific lipophilicity (XLogP = 1.4, TPSA = 80 Ų) and hydrogen-bond acceptor count (HBA = 6) that differ measurably from close analogs such as the 3-fluorobenzoyl variant (XLogP = 1.5, HBA = 7) or the sulfonyl-linked comparator [2]. In the GCN2 inhibitor series, nanomolar potency shifts have been documented between closely related analogs differing by a single substituent [3]. Consequently, procurement of the exact compound is essential to maintain SAR integrity and ensure reproducible target engagement profiles.

Quantitative Differentiation Evidence for 1-Benzoyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine Versus Closest Analogs


Reduced Lipophilicity (XLogP) Relative to 3-Fluorobenzoyl Analog Improves Aqueous Solubility Potential

The target compound exhibits an XLogP of 1.4 compared to 1.5 for the 3-fluorobenzoyl-substituted analog (CID 25793781, CAS 1058497-61-2) [1][2]. This 0.1 log unit reduction in calculated lipophilicity aligns with the absence of the electron-withdrawing fluorine substituent, predicting marginally improved aqueous solubility and reduced non-specific protein binding for the target compound. In the GCN2 inhibitor class, solubility at pH 7.4 varied from 0.05 to 0.65 μM across closely related analogs, demonstrating that even minor structural changes critically impact developability [3].

Lipophilicity Drug-likeness Physicochemical profiling

Lower Hydrogen-Bond Acceptor Count Versus 3-Fluorobenzoyl Analog May Influence Kinase Selectivity

The target compound possesses 6 hydrogen-bond acceptor (HBA) sites versus 7 for the 3-fluorobenzoyl analog (CID 25793781), a difference attributable to the fluorine atom on the comparator [1][2]. In ATP-competitive kinase inhibitors, the number and spatial arrangement of HBA groups directly affect hinge-region binding interactions and selectivity profiles. The triazolo[4,5-d]pyrimidine scaffold's N7-piperazine-benzoyl region engages the solvent-exposed front pocket of GCN2, where HBA modifications can shift potency by 2- to 3-fold across analogs [3].

Hydrogen bonding Kinase selectivity Medicinal chemistry

Equivalent Topological Polar Surface Area (TPSA = 80 Ų) Maintains Blood-Brain Barrier Penetration Potential Equal to Closest Analogs

The target compound and its 3-fluorobenzoyl analog share an identical TPSA of 80 Ų [1][2]. TPSA values below 90 Ų are generally associated with favorable blood-brain barrier (BBB) penetration, while values below 140 Ų predict good oral absorption [3]. The conservation of TPSA across the benzoyl substitution indicates that the target compound retains equivalent passive permeability potential relative to its halogenated analog, while offering a distinct electronic profile.

TPSA CNS permeability ADME

Class-Level Kinase Inhibition Potential: Triazolo[4,5-d]pyrimidine Scaffold Validated Against GCN2 and CDK2

While compound-specific IC50 data for CAS 1058232-58-8 are not publicly available, the triazolo[4,5-d]pyrimidine scaffold has been validated in multiple independent studies. A series of triazolo[4,5-d]pyrimidines inhibited recombinant human GCN2 with IC50 values ranging from 18.6 to 46.4 nM, with cellular p-eIF2α inhibition IC50 < 150 nM for optimized analogs [1]. Separately, 8-azapurine (triazolo[4,5-d]pyrimidine) derivatives have been characterized as CDK2 inhibitors with antiproliferative activity against multiple cancer cell lines [2]. The target compound's structural features—N3-ethyl, N7-piperazine-benzoyl—position it within the active chemical space defined by these validated series.

GCN2 inhibition CDK2 inhibition Kinase profiling

Carbonyl Linker Distinguished from Sulfonyl Analog: Distinct Binding Geometry and Electronic Profile

The target compound employs a carbonyl (C=O) linker between the piperazine and phenyl ring, whereas the sulfonyl analog, 3-ethyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CID 45501724, CAS 1058387-84-0), uses an SO2 linker [1][2]. The carbonyl group is planar with sp2 geometry and a shorter C–N bond (approx. 1.35 Å) compared to the tetrahedral sulfonyl (S–N approx. 1.63 Å), resulting in a different spatial orientation of the terminal phenyl ring relative to the kinase hinge-binding region. In triazolo[4,5-d]pyrimidine GCN2 inhibitors, the nature of this linker directly affects the solvent-exposed region interaction and contributes to the 2- to 4-fold potency variations observed among analogs with identical cores [3].

Carbonyl vs sulfonyl Linker chemistry Binding mode

Recommended Research & Procurement Application Scenarios for 1-Benzoyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine


Systematic Kinase Profiling and SAR Library Reference Compound

Procure CAS 1058232-58-8 as the unsubstituted benzoyl reference standard for a focused SAR library exploring N7-piperazine benzoyl substitution effects on GCN2 or CDK2 inhibition. Pair with the 3-fluorobenzoyl analog (CID 25793781, XLogP = 1.5, HBA = 7) and sulfonyl linker analog (CID 45501724) to isolate electronic, steric, and linker-geometry contributions to kinase potency and selectivity. The conserved TPSA of 80 Ų across benzoyl variants ensures that differential activity is attributable to target engagement rather than permeability artifacts [1][2].

Solubility and Developability Benchmarking for Early-Stage Lead Optimization

Given the lower computed XLogP (1.4) compared to the 3-fluorobenzoyl analog (1.5) and the broader GCN2 triazolopyrimidine series solubility range (0.05–0.65 μM at pH 7.4), this compound serves as a candidate for kinetic solubility and thermodynamic solubility assays to assess whether the unsubstituted benzoyl group provides a solubility advantage that translates into improved in vitro assay performance [1][2].

Cell-Based Pathway Engagement Studies in Leukemia Models

Utilize this compound in GCN2-dependent cellular assays (p-eIF2α inhibition readout in HEK293T cells) as a tool compound for benchmarking stress-response pathway engagement. The triazolo[4,5-d]pyrimidine class has demonstrated p-eIF2α IC50 values below 150 nM in cell-based formats, and the target compound's drug-like property profile supports its use as a starting point for cellular target validation studies in B-ALL and other leukemia cell lines where GCN2 is overexpressed [1].

Custom Derivatization and Fragment-Based Screening Campaigns

Leverage the unsubstituted benzoyl ring of CAS 1058232-58-8 as a versatile synthetic handle for late-stage functionalization or parallel library synthesis. The compound's 3 rotatable bonds and absence of hydrogen-bond donors provide a rigid, developable core suitable for fragment merging or structure-based design strategies targeting the ATP-binding site of stress-response kinases [1][2].

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